molecular formula C17H22N4O4S B2433176 N-(4-(N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)sulfamoyl)phenyl)acetamide CAS No. 1396809-11-2

N-(4-(N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2433176
CAS No.: 1396809-11-2
M. Wt: 378.45
InChI Key: SYOHGRMOHDYMQQ-UHFFFAOYSA-N
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Description

N-(4-(N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)sulfamoyl)phenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a 1,2,4-oxadiazole ring, a cyclohexyl group, and a sulfonamide linkage, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclohexyl group: This step involves the alkylation of the oxadiazole ring with a cyclohexyl halide in the presence of a base.

    Sulfonamide formation: The sulfonamide linkage is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

    Acetylation: The final step involves the acetylation of the phenyl ring using acetic anhydride or acetyl chloride under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can lead to the formation of amines or alcohols, depending on the reducing agent used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, or acyl halides can be used under appropriate conditions (e.g., acidic or basic).

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated, alkylated, or acylated derivatives

Scientific Research Applications

N-(4-(N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)sulfamoyl)phenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)sulfamoyl)phenyl)acetamide
  • N-(4-(N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)sulfamoyl)phenyl)propionamide
  • N-(4-(N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)sulfamoyl)phenyl)butyramide

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N-[4-[[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-12-18-16(25-20-12)17(10-4-3-5-11-17)21-26(23,24)15-8-6-14(7-9-15)19-13(2)22/h6-9,21H,3-5,10-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOHGRMOHDYMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CCCCC2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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